Stereochemical Identity Verification via Absolute Configuration Determination
The absolute configuration of (S)-3-oxocyclopentanecarboxylic acid was established through chemical correlation studies with (+)-3-carboxyadipic acid and (+)-3-methylcyclopentanone, both of known absolute configurations. This correlation demonstrated that the natural sarkomycin derivative, (-)-2-methylene-3-oxocyclopentanecarboxylic acid, possesses the S-configuration at C-1 [1]. The stereochemical identity is further confirmed by the compound's defined atom stereocenter count of 1 and its InChIKey which encodes the (S)-configuration .
| Evidence Dimension | Absolute configuration |
|---|---|
| Target Compound Data | (S)-configuration at C-1 (levorotatory) |
| Comparator Or Baseline | (R)-enantiomer (dextrorotatory) |
| Quantified Difference | Opposite stereochemistry; enantiomeric relationship |
| Conditions | Chemical correlation with known stereochemical standards |
Why This Matters
Procurement of the correct enantiomer is essential for asymmetric synthesis applications where stereochemical outcome determines biological activity or further synthetic utility.
- [1] T. Hata, M. Yoshioka, M. Ohki. (1963). The Absolute Configuration of Sarkomycin. Chemical and Pharmaceutical Bulletin, 11(7), 829-834. https://www.jstage.jst.go.jp/article/cpb1958/11/7/11_7_829/_article View Source
